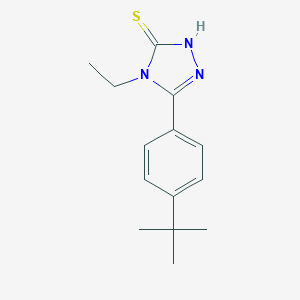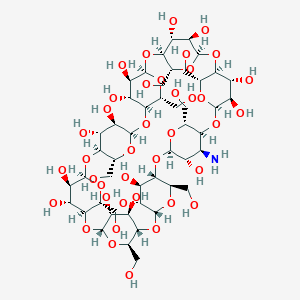
3A-Amino-3A-désoxy-(2AS,3AS)-gamma-cyclodextrine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin and its derivatives has been explored through various chemical pathways. One method involves the functionalization of β-cyclodextrin to introduce amino groups, facilitating the study of its coordination properties with metals like copper(II) (Bonomo et al., 2002).
Molecular Structure Analysis
Characterization and structural determination of 3A-Amino-3A-deoxy-(2AS, 3AS)-cyclodextrins have been conducted using NMR spectroscopy. This analysis has provided insights into the conformational features of these molecules, including their proton and carbon NMR resonances, and detailed information on their complexation behavior (Takahashi et al., 2012).
Chemical Reactions and Properties
Functionalized cyclodextrins like 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin exhibit specific chemical reactions due to their unique structural configurations. These include their ability to form stable complexes with protons and metal ions, as evidenced by potentiometry and calorimetry studies, highlighting their potential in coordination chemistry (Maccarrone et al., 2002).
Physical Properties Analysis
The physical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, such as solubility and stability, are crucial for its applications. Studies have shown that modifications like the introduction of amino groups can significantly enhance these properties, making the cyclodextrin derivatives more applicable in various fields, including electrochemical sensing and drug delivery (Tang & Ng, 2008).
Chemical Properties Analysis
The chemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, particularly its reactivity and ability to form complexes, are defined by its functional groups. The amino groups contribute to its complexation capabilities, allowing for the formation of inclusion complexes with various molecules. This property is essential for its application in chiral separation and molecular recognition (Giuffrida et al., 2009).
Applications De Recherche Scientifique
Détermination et caractérisation de la structure
Le composé a été caractérisé et sa structure déterminée par spectroscopie RMN . Dans ces cyclodextrines, un résidu de glucose a été remplacé par une unité altro-pyranose avec un groupe hydroxyle axial . Cette étude fournit des informations précieuses sur la structure du composé, ce qui est crucial pour comprendre son rôle dans divers processus biologiques .
Rôle en chimie supramoléculaire
Les cyclodextrines, y compris ce composé, jouent un rôle majeur dans le développement de la chimie supramoléculaire . Elles forment des complexes d'inclusion avec diverses molécules invitées en solution aqueuse et à l'état solide . Cette propriété est à la base de la plupart des applications de la cyclodextrine dans divers domaines tels que la médecine, la catalyse, la chimie alimentaire, la séparation et la technologie des capteurs .
Liaison hydrogène
Le composé a été étudié pour ses propriétés de liaison hydrogène . Les groupes hydroxyle secondaires présents au bord large de la cavité sont situés dans une région plus hydrophile . Ces groupes ont un grand potentiel pour interagir avec les molécules invitées par interaction polaire de liaison hydrogène soutenue par la cavité hydrophobe .
Détection électrochimique des biphényles polychlorés (PCB)
Le composé a été utilisé pour améliorer la sélectivité d'une électrode modifiée pour la détection électrochimique des PCB
Mécanisme D'action
Target of Action
The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .
Mode of Action
The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .
Biochemical Pathways
It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .
Pharmacokinetics
Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .
Action Environment
The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNMOVNZUVXILW-OJHPOGNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H81NO39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468152 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189307-64-0 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



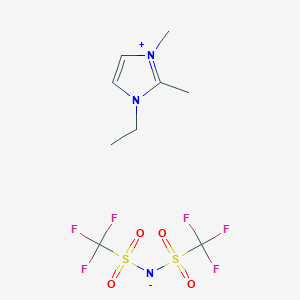
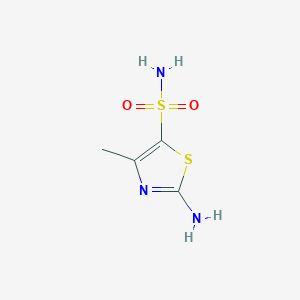
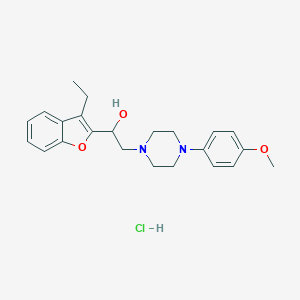
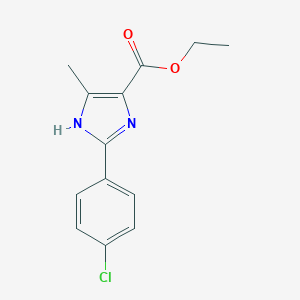
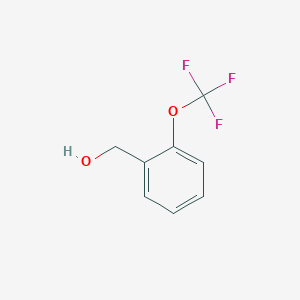


![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
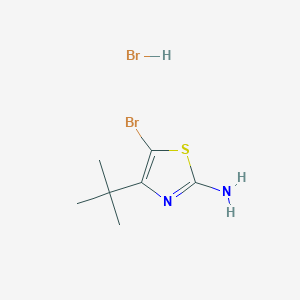
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)

